Methyl 4-((3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

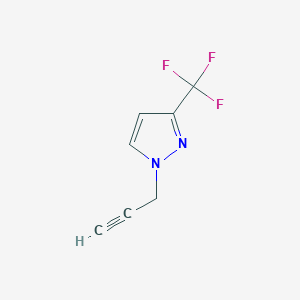

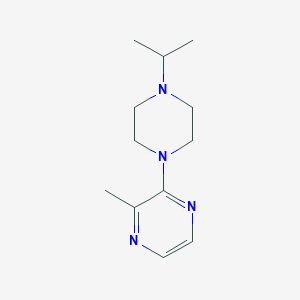

“Methyl 4-((3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzoate” is a chemical compound. It contains a pyrimidine moiety, which is a widespread two-nitrogen containing compound in nature . Pyrimidine derivatives are broadly applied in therapeutic disciplines due to their high degree of structural diversity .

Synthesis Analysis

The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is a strategic choice, as they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrimidine ring is attached to a benzoate group through a sulfonyl linkage.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not specified in the retrieved information .Scientific Research Applications

Novel Synthesis and Pharmaceutical Impurities

Research on the synthesis of proton pump inhibitors, like omeprazole, highlights the importance of understanding the synthesis process and pharmaceutical impurities of anti-ulcer drugs. The study of these impurities can offer insights into the development of related compounds and their potential applications in medicine. It is critical to explore novel synthesis processes that yield expected outcomes and facilitate the generation of standard impurities for further investigation. This knowledge can be utilized to improve drug formulation and enhance therapeutic efficacy (S. Saini, C. Majee, G. Chakraborthy, Salahuddin, 2019).

Biological Activities of Derivatives

The exploration of coumarin and oxadiazole derivatives demonstrates the wide range of biological activities these compounds exhibit. Understanding the pharmacological, therapeutic, and biochemical properties based on their pattern of substitution opens avenues for synthesizing more effective drugs. Such derivatives exhibit anti-diabetic, anti-viral, anti-microbial, anticancer, anti-oxidant, and anti-inflammatory activities, among others. This comprehensive knowledge encourages further modification of these derivatives to develop potent drugs with specific therapeutic applications (S. Jalhan, Sukhdev Singh, R. Saini, Navdeep Singh Sethi, U. Jain, 2017).

Chemical Modification for Specific Properties

The chemical modification of xylan into biopolymer ethers and esters with specific properties demonstrates the potential of functional group manipulation to achieve desired outcomes. The synthesis of novel xylan esters for drug delivery applications is a prime example of how chemical modifications can create materials with significant application potential in medicine, showcasing the versatility and innovative approaches in pharmaceutical research (K. Petzold-Welcke, K. Schwikal, S. Daus, T. Heinze, 2014).

Synthesis of Novel Compounds with Hybrid Catalysts

The application of hybrid catalysts in synthesizing novel compounds, such as 5H-pyrano[2,3-d]pyrimidine scaffolds, showcases innovative approaches to drug development. The use of various catalysts, including organocatalysts, metal catalysts, and nanocatalysts, illustrates the diversity of methods available for creating potent lead molecules for medicinal use. This research avenue highlights the importance of continuous exploration and application of different catalytic processes to develop new and effective pharmaceutical agents (Mehul P. Parmar, Ruturajsinh M. Vala, H. Patel, 2023).

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl 4-[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]sulfonylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3O5S/c1-24-15(21)11-2-4-14(5-3-11)26(22,23)20-7-6-13(10-20)25-16-18-8-12(17)9-19-16/h2-5,8-9,13H,6-7,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMXATSFNFJHVMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=NC=C(C=N3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-((3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-1-[4-(4-ethoxypyrimidin-2-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2698548.png)

![9-((3-Chloro-4-methylphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2698549.png)

![N-(2-ethylphenyl)-2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2698550.png)

![methyl N-[4-({3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)phenyl]carbamate](/img/structure/B2698552.png)

![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(1,4-thiazinan-4-yl)acetamide](/img/structure/B2698553.png)

![3-[[9H-Fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]furan-2-carboxylic acid](/img/structure/B2698555.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2698561.png)

![N-([2,3'-bifuran]-5-ylmethyl)-2-(benzyloxy)acetamide](/img/structure/B2698567.png)

![(E)-4-(Dimethylamino)-1-[(1S,6S)-7-oxa-3-azabicyclo[4.2.0]octan-3-yl]but-2-en-1-one](/img/structure/B2698568.png)